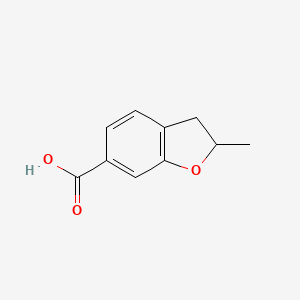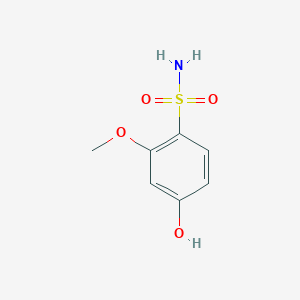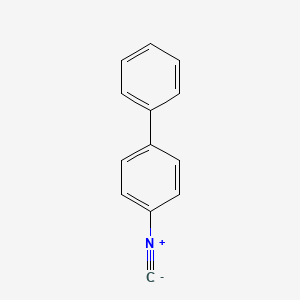
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is an organic compound that belongs to the class of furans. It is characterized by the presence of an amino group and a furan ring substituted with two methyl groups. This compound has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one typically involves the acylation of 2,5-dimethylfuran with an appropriate acylating agent under acidic conditions. One common method is the reaction of 2,5-dimethylfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid to yield 3-acetyl-2,5-dimethylfuran. This intermediate can then be further reacted with ammonia to introduce the amino group, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino derivatives
Aplicaciones Científicas De Investigación
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Acetyl-2,5-dimethylfuran: Similar structure but lacks the amino group.
2,5-Dimethylfuran: Lacks both the amino and carbonyl groups.
2-Amino-1-(2,5-dimethylfuran-3-yl)ethanol: Similar structure but with an alcohol group instead of a carbonyl group
Uniqueness
2-Amino-1-(2,5-dimethylfuran-3-yl)ethan-1-one is unique due to the presence of both an amino group and a furan ring with methyl substitutions. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H11NO2 |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
2-amino-1-(2,5-dimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C8H11NO2/c1-5-3-7(6(2)11-5)8(10)4-9/h3H,4,9H2,1-2H3 |
Clave InChI |
OWYDZOREBGKBHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(O1)C)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)
![6-Oxa-9-azaspiro[3.6]decan-2-ol](/img/structure/B13595285.png)




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)

